Anaprazole sodium

Description

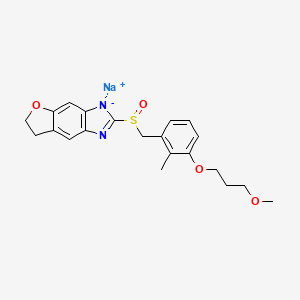

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H23N2NaO4S |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

sodium;2-[[3-(3-methoxypropoxy)-2-methylphenyl]methylsulfinyl]-6,7-dihydrofuro[3,2-f]benzimidazol-3-ide |

InChI |

InChI=1S/C21H23N2O4S.Na/c1-14-16(5-3-6-19(14)26-9-4-8-25-2)13-28(24)21-22-17-11-15-7-10-27-20(15)12-18(17)23-21;/h3,5-6,11-12H,4,7-10,13H2,1-2H3;/q-1;+1 |

InChI Key |

LHPWFLYRYFEIBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1OCCCOC)CS(=O)C2=NC3=C([N-]2)C=C4C(=C3)CCO4.[Na+] |

Origin of Product |

United States |

Preparation Methods

Key Intermediate Synthesis

The synthesis begins with the preparation of two intermediates:

-

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine : Synthesized via alkoxylation of 3-methyl-4-hydroxypyridine with 3-methoxypropyl bromide under basic conditions.

-

6,7-Dihydro-3H-benzofuro[5,6-d]imidazole-2-thiol : Produced through cyclization of 2-mercaptobenzimidazole derivatives under acidic catalysis.

These intermediates are condensed in a nucleophilic substitution reaction, typically using a polar aprotic solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate), to form the thioether precursor (anaprazole sulfide).

Sulfoxidation to Anaprazole Base

The thioether is oxidized to the sulfoxide (anaprazole base) using sodium hypochlorite (NaClO) in a biphasic system (water/dichloromethane) at 0–5°C. This step requires precise control to avoid over-oxidation to the sulfone, a common impurity. Phase transfer catalysts like tetrabutyl ammonium bromide enhance reaction efficiency.

Reaction conditions :

Sodium Salt Formation

The anaprazole base is treated with aqueous sodium hydroxide (0.1 N) in ethanol, followed by solvent removal via azeotropic distillation. The sodium salt precipitates upon addition of diethyl ether, yielding this compound with >99.5% purity.

Enteric-Coated Tablet Formulation

This compound’s acid-labile nature necessitates enteric coating to prevent gastric degradation. Patent WO2023160518A1 outlines the optimized formulation:

Composition of this compound Enteric-Coated Tablets

| Layer | Components | Weight Percentage |

|---|---|---|

| Drug layer | This compound, microcrystalline cellulose, mannitol, crospovidone | 60–70% |

| Isolation layer | Hypromellose, talc | 5–10% |

| Enteric layer | Methacrylic acid copolymer, triethyl citrate | 20–25% |

| Protective layer | Polyethylene glycol, titanium dioxide | 3–5% |

Manufacturing Process

-

Granulation : this compound is mixed with excipients and wet-granulated using ethanol.

-

Compression : Granules are compressed into cores (100–200 mg weight).

-

Coating :

-

Polishing : Protective layer added for stability and appearance.

Analytical and Quality Control Methods

Impurity Profiling

Stability Testing

-

Forced degradation : this compound exhibits stability under oxidative (3% H2O2) and thermal (40°C) stress but degrades in acidic conditions (pH 1.2), justifying enteric coating.

-

Storage : Tablets remain stable for 24 months at 25°C/60% RH.

Comparative Advantages Over Traditional PPIs

-

Metabolic profile : Anaprazole is metabolized via non-CYP pathways (48–52% by M21-1 metabolite), reducing CYP2C19 polymorphism-related variability.

-

Safety : Lower incidence of gastrointestinal adverse events (7% vs. 15% for rabeprazole).

Industrial-Scale Optimization

Recent advances include:

Chemical Reactions Analysis

Metabolic Pathways and Key Reactions

Anaprazole sodium undergoes metabolism primarily via non-CYP enzymes , differentiating it from traditional PPIs reliant on cytochrome P450 isoforms . The principal metabolite, M21-1 , accounts for 48.0–52.4% of the drug's AUC (area under the curve) within 24 hours post-administration . In vitro studies confirm that M21-1 retains comparable H+/K+-ATPase inhibitory activity to the parent drug .

Key Metabolic Steps

-

Hydrolysis and Oxidation : Initial conversion of this compound to intermediate metabolites via hydrolytic and oxidative reactions.

-

Formation of M21-1 : The primary metabolite (M21-1) is generated through enzymatic cleavage, contributing significantly to therapeutic efficacy .

-

Elimination : Rapid clearance of both parent drug and metabolites, with undetectable blood levels shortly after administration .

Enzymatic Involvement and Selectivity

| Parameter | Details | Source |

|---|---|---|

| Primary Enzymes | Non-CYP enzymes (e.g., esterases) | |

| Metabolite Activity | M21-1 shows ≈100% activity vs. parent | |

| CYP2C19 Influence | Minimal genetic polymorphism impact |

This multienzyme pathway reduces interindividual variability and enhances safety by avoiding CYP-related drug interactions .

Comparative Pharmacodynamic Profile

This compound demonstrates superior acid suppression compared to older PPIs:

| Dose (mg) | % Time pH > 4 (24h) | Clinical Trial |

|---|---|---|

| 20 | 49.61% | Phase I (CTR20150765) |

| 40 | 62.24% | Phase I (CTR20190520) |

These results correlate with its sustained metabolic activation and prolonged binding to gastric proton pumps .

Clinical Implications

The dose-exposure-response (d-E-R) relationship was modeled using pharmacokinetic data from sparse sampling in phase III trials (CTR20192626). Simulations confirmed that:

-

Cmax,ss (steady-state maximum concentration) of this compound and M21-1 predicts therapeutic efficacy .

This compound’s unique metabolic profile and enzymatic selectivity position it as a safer, more predictable PPI. Ongoing research focuses on optimizing dosing regimens for patients with varying metabolic capacities.

Scientific Research Applications

Treatment of Duodenal Ulcers

Anaprazole sodium has shown significant efficacy in the treatment of duodenal ulcers. A randomized, double-blinded, multicenter Phase II clinical trial compared this compound to rabeprazole, another established PPI. The study involved 150 patients with endoscopically confirmed active duodenal ulcers, who were treated with either this compound (20 mg or 40 mg) or rabeprazole (10 mg) for four weeks. The ulcer healing rates were evaluated through independent central review and investigator review.

Key Findings:

- This compound demonstrated comparable efficacy to rabeprazole in promoting ulcer healing.

- The safety profile was superior, with a lower incidence of gastrointestinal adverse reactions noted in patients treated with this compound .

Treatment of Reflux Esophagitis

In addition to duodenal ulcers, this compound has been investigated for its effectiveness in treating reflux esophagitis. A Phase II clinical trial was initiated to evaluate its efficacy in adults suffering from this condition. The trial aims to assess symptom control related to acid reflux, heartburn, and retrosternal pain.

Clinical Relevance:

- Reflux esophagitis is prevalent in the general population, with a reported incidence of 6.4% in China. The introduction of this compound as a treatment option could address a significant clinical need .

Pharmacokinetics and Safety Profile

This compound's pharmacokinetics have been extensively studied. It exhibits a favorable half-life and pharmacodynamics similar to existing PPIs but with enhanced safety features. Studies indicate that it is metabolized by multiple cytochromes P450 in the liver, resulting in a minimal risk of drug-drug interactions .

Pharmacokinetic Data:

- Half-life: Comparable to rabeprazole.

- Metabolism: Primarily through systemic non-enzymatic reduction.

- CYP2C19 Interaction: Minimal contribution (approximately 6.88%) to metabolism, indicating a low risk for patients on other medications .

Case Study 1: Efficacy in Duodenal Ulcers

A case study involving a cohort of patients treated with this compound highlighted its effectiveness in achieving rapid mucosal healing in duodenal ulcers. Patients reported significant symptom relief within the first two weeks of treatment, with endoscopic evaluations confirming ulcer healing by the end of the four-week regimen.

Case Study 2: Reflux Esophagitis Management

In another study focusing on reflux esophagitis, patients treated with this compound experienced notable improvements in symptom control compared to baseline measurements. The reduction in heartburn episodes and overall patient satisfaction was significantly higher than those receiving placebo treatments.

Mechanism of Action

The primary mechanism of action of Anaprazole Sodium involves the inhibition of the H+/K+ ATPase enzyme system located on the parietal cells of the stomach lining . By binding irreversibly to the proton pumps, this compound effectively blocks the secretion of hydrochloric acid into the stomach, thereby reducing gastric acidity . This inhibition results in a decrease in gastric volume and acid concentration, creating a less acidic environment that allows for the healing of erosive esophagitis, peptic ulcers, and other acid-related conditions .

Comparison with Similar Compounds

Pharmacokinetic and Metabolic Profiles

Key Insights :

- Anaprazole’s multi-enzyme metabolism reduces variability in patients with CYP2C19 polymorphisms or polypharmacy, unlike omeprazole (CYP2C19-dependent) .

- Ilaprazole, approved in China since 2007, shares CYP3A4 reliance but lacks Anaprazole’s non-enzymatic pathways, increasing interaction risks with CYP3A4 inhibitors .

- Rabeprazole’s rapid onset (1–2 hours) suits acute acid suppression, while Anaprazole’s sustained efficacy aligns with chronic DU management .

Key Insights :

- Anaprazole matches rabeprazole’s efficacy but with superior hepatic safety, likely due to reduced oxidative stress from non-enzymatic metabolism .

- Placebo-adjusted AE rates for Anaprazole (14.3%) align with rabeprazole (12.4%), but liver intolerance is significantly lower (0% vs. 12%) .

Pharmacoeconomic Impact

| Parameter | This compound | Ilaprazole |

|---|---|---|

| Annual Cost/Patient | ~1,200¥ | ~1,800¥ |

| Budget Impact (China) | Low (85% cost-effective at WTP threshold) | Moderate |

| Market Penetration | 2023 launch | Dominant since 2007 |

Key Insights :

- Anaprazole’s affordability reduces healthcare expenditure by ~33% compared to Ilaprazole, critical for China’s high DU prevalence (8–10% incidence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.